molecular formula C21H26N6O B2878236 3,5-dimethyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1021122-83-7

3,5-dimethyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2878236
CAS No.: 1021122-83-7
M. Wt: 378.48
InChI Key: RXLXTLPFHMWIRA-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a pyrazolo[3,4-d]pyrimidine moiety and a piperidine ring

Mechanism of Action

Target of Action

It’s worth noting that piperidine-containing compounds, such as this one, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Mode of Action

Piperidine derivatives are known to form infinite h-bonded chains through their amide, amine, and pyrimidine groups . This could suggest that the compound interacts with its targets through similar mechanisms.

Biochemical Pathways

Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting that they may affect a wide range of biochemical pathways.

Pharmacokinetics

The synthesis of substituted piperidines, like this compound, is an important task of modern organic chemistry , which could suggest that these compounds have been designed with optimal pharmacokinetic properties in mind.

Result of Action

Piperidine derivatives are known to have biological and pharmacological activity , suggesting that they may have a range of effects at the molecular and cellular level.

Action Environment

It’s worth noting that the synthesis of piperidine derivatives often involves considerations of environmental factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.

    Attachment of the piperidine ring: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced to the pyrazolo[3,4-d]pyrimidine core.

    Formation of the benzamide moiety: The final step involves the acylation of the amine group with 3,5-dimethylbenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the benzamide or pyrazolo[3,4-d]pyrimidine moieties are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

3,5-dimethyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Biological Research: It is used in biological assays to investigate its effects on cellular processes and its potential as a lead compound for drug development.

    Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biological targets.

    Pharmacology: Research focuses on its pharmacokinetic and pharmacodynamic properties, aiming to optimize its efficacy and safety profile for potential therapeutic use.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide: shares structural similarities with other pyrazolo[3,4-d]pyrimidine derivatives and piperidine-containing compounds.

    Other similar compounds: include various substituted pyrazolo[3,4-d]pyrimidines and benzamides with different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. Its potential as a therapeutic agent and its diverse reactivity make it a valuable compound for scientific research and drug development.

Properties

IUPAC Name

3,5-dimethyl-N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O/c1-15-10-16(2)12-17(11-15)21(28)22-6-9-27-20-18(13-25-27)19(23-14-24-20)26-7-4-3-5-8-26/h10-14H,3-9H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLXTLPFHMWIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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